Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)-
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Description
The compound is a benzonitrile derivative with a complex substituent that includes an imidazolidinyl group, an ethylamino group, and a hydroxypropoxy group. Benzonitrile is a simple aromatic nitrile, which is a compound containing a cyano group (-C≡N) attached to a benzene ring . The imidazolidinyl group is a type of imidazole, which is a planar five-membered ring. It is a part of many important biological compounds, including some vitamins and enzymes .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazolidinyl group, followed by its functionalization with the ethylamino and hydroxypropoxy groups, and finally its attachment to the benzonitrile .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic ring of the benzonitrile would contribute to the compound’s stability and rigidity, while the various functional groups would likely make the compound quite polar .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The nitrile group could undergo hydrolysis to form a carboxylic acid, or it could react with Grignard reagents to form ketones . The imidazolidinyl group could potentially undergo various ring-opening reactions .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-[2-(2,4-dioxo-3-phenylimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4.ClH/c22-12-16-6-4-5-9-19(16)29-15-18(26)13-23-10-11-24-14-20(27)25(21(24)28)17-7-2-1-3-8-17;/h1-9,18,23,26H,10-11,13-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZBZLRCIKIMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1CCNCC(COC2=CC=CC=C2C#N)O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921601 |
Source
|
Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 2-(3-((2-(2,4-dioxo-3-phenyl-1-imidazolidinyl)ethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (+-)- | |
CAS RN |
115043-86-2 |
Source
|
Record name | P 0160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115043862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-{[2-(2,4-Dioxo-3-phenylimidazolidin-1-yl)ethyl]amino}-2-hydroxypropoxy)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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